

A Comparative Guide to Krypton-85 and Tritium for Groundwater Dating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-85**

Cat. No.: **B077114**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of groundwater age is crucial for a wide range of scientific and environmental applications, from water resource management to understanding contaminant transport. Among the various isotopic dating methods, **Krypton-85** (^{85}Kr) and Tritium (^3H), particularly when combined with its daughter product Helium-3 (^3He), are prominent tracers for dating young groundwater (recharged within the last 60 years). This guide provides an objective comparison of these two methods, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Performance Characteristics

A summary of the key quantitative data for **Krypton-85** and Tritium/Helium-3 groundwater dating is presented below for easy comparison.

Feature	Krypton-85 (^{85}Kr)	Tritium (^3H) / Tritium- Helium-3 ($^3\text{H}/^3\text{He}$)
Half-life	10.76 years[1]	12.32 years[2]
Dating Range	~5 to 50 years[3]	Modern/Pre-modern classification with ^3H alone[4]; 1 to 60 years with $^3\text{H}/^3\text{He}$ [5]
Tracer Type	Inert Noble Gas	Isotope of Hydrogen (part of the water molecule)
Primary Source	Anthropogenic: Nuclear fuel reprocessing[6][7]	Natural: Cosmic ray interaction with atmospheric nitrogen. Anthropogenic: Thermonuclear bomb testing in the 1950s and 60s.[2][8]
Typical Sample Volume	50 - 300 liters of water[9][10]	~1 liter for ^3H analysis; smaller specialized containers for $^3\text{H}/$ ^3He .
Analytical Techniques	Low-Level Counting (LLC) of beta decay[9][11], Atom Trap Trace Analysis (ATTA)[1][4][12]	Liquid Scintillation Counting (LSC) for ^3H [13]; Mass Spectrometry for ^3He [14][15] [16]
Typical Precision	$\pm 4\%$ for modern samples[6]	± 1 to $\pm 2\%$ for $^3\text{H}/^3\text{He}$ [16]
Detection Limit	~2.5% of modern atmospheric ^{85}Kr concentration (with LLC) [9]	~0.5 Tritium Units (TU) for $^3\text{H}/$ ^3He dating[7][17]
Primary Interferences	Atmospheric contamination during sampling.[6]	Diffusive loss of ^3He in unconfined aquifers, mixing of water bodies of different ages. [17][18]

Delving Deeper: A Comparative Analysis

Krypton-85: The Inert Tracer

Krypton-85 is a radioactive isotope of the noble gas krypton. Its primary advantage lies in its chemical inertness; it does not readily participate in chemical or biological reactions within an aquifer.^[6] This simplifies the interpretation of dating results as the concentration of ⁸⁵Kr is primarily affected by radioactive decay and the physical processes of groundwater flow. The atmospheric concentration of ⁸⁵Kr has been steadily increasing since the 1950s due to emissions from nuclear fuel reprocessing plants, providing a well-documented input function for dating.^[6]

However, the low solubility of krypton in water necessitates the collection of large water samples, typically ranging from 50 to 300 liters, which can be logistically challenging.^{[9][10]} Furthermore, analysis of ⁸⁵Kr requires specialized and sensitive techniques such as low-level beta counting or the more advanced Atom Trap Trace Analysis (ATTA), which is only available in a few laboratories worldwide.^{[4][12]}

Tritium: The Intrinsic Water Tracer

Tritium, a radioactive isotope of hydrogen, is incorporated directly into the water molecule (H^3HO). This makes it an ideal tracer for water itself. The atmospheric concentration of tritium saw a significant spike in the 1960s due to thermonuclear bomb tests, creating a distinct marker in groundwater recharged during that period.^{[2][8]} This "bomb peak" can be used to identify and date groundwater.

A significant limitation of using tritium alone is that its atmospheric concentration has not been constant, making the initial concentration at the time of recharge difficult to determine. To overcome this, the Tritium-Helium-3 ($^3H/^3He$) dating method was developed. By measuring the amount of 3He , the stable daughter product of tritium decay, alongside the remaining tritium, a more precise age can be calculated, independent of the initial tritium concentration.^{[2][8]} This method is highly precise but can be affected by the diffusive loss of helium in unconfined aquifers and by the mixing of waters with different ages and tritium concentrations.^{[17][18]}

Experimental Protocols

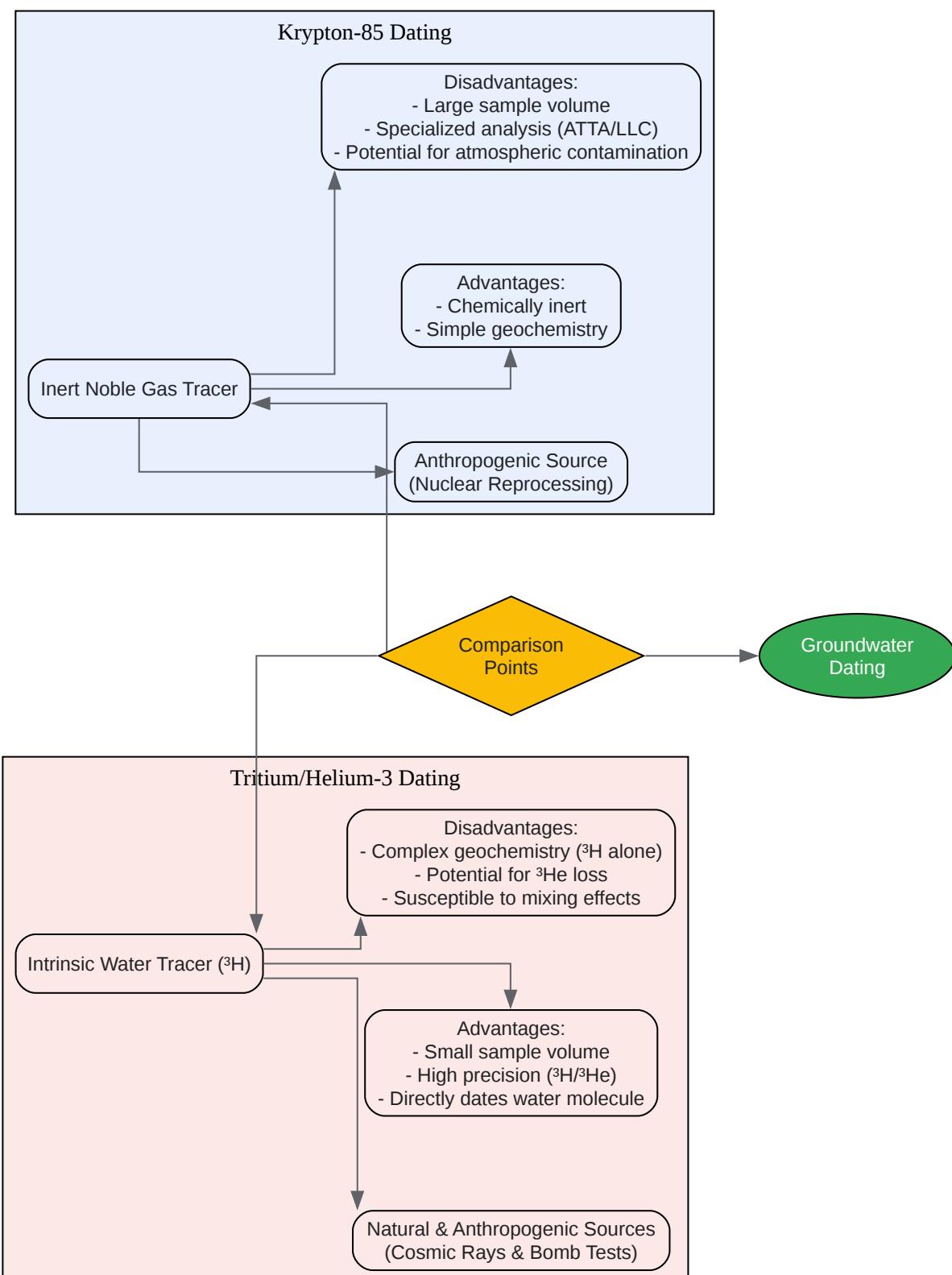
Krypton-85 Dating Methodology

The experimental workflow for ⁸⁵Kr dating involves several critical steps:

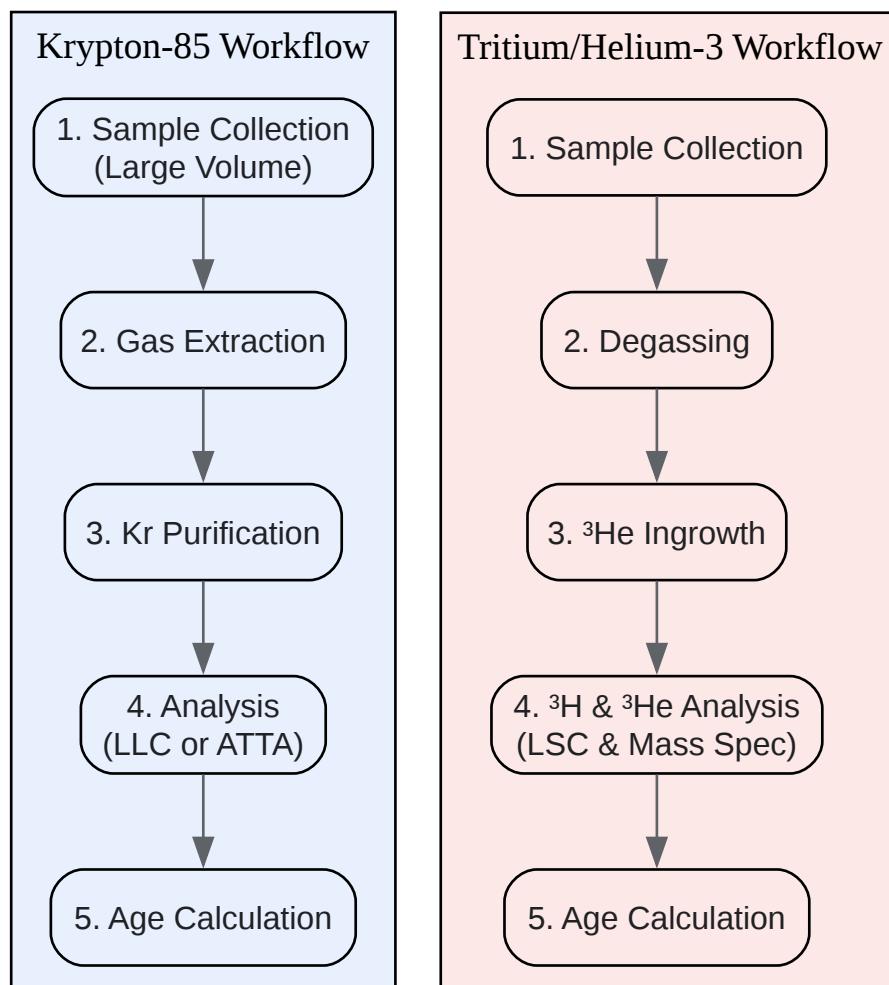
- Sample Collection: A large volume of groundwater (50-300 L) is pumped from the well. Care must be taken to avoid contamination with modern air, which has a high concentration of ^{85}Kr .[\[9\]](#)[\[10\]](#)
- Gas Extraction: The dissolved gases are extracted from the water sample. A common method involves flushing the water with an inert gas like helium or using a membrane contactor to separate the dissolved gases.[\[9\]](#)[\[19\]](#)
- Krypton Separation and Purification: The extracted gas mixture is processed in the laboratory to isolate and purify the krypton. This typically involves a series of cryogenic traps and gas chromatography.[\[20\]](#)[\[21\]](#)
- Analysis: The concentration of ^{85}Kr is measured using either low-level gas proportional counting (LLC) or Atom Trap Trace Analysis (ATTA).[\[9\]](#)[\[12\]](#) LLC measures the beta decay of ^{85}Kr , while ATTA is a laser-based atom counting technique that offers higher sensitivity and requires smaller sample sizes.[\[4\]](#)[\[12\]](#)
- Age Calculation: The measured ^{85}Kr concentration is compared to the known atmospheric ^{85}Kr input history to determine the groundwater age.

Tritium/He-3 Dating Methodology

The $^3\text{H}/^3\text{He}$ dating method follows a distinct protocol:


- Sample Collection: Groundwater samples are collected in specialized containers, typically copper tubes or glass ampoules, that can be sealed to prevent gas exchange with the atmosphere.
- Degassing: In the laboratory, the water sample is completely degassed under vacuum to remove all dissolved gases, including any initial helium.[\[22\]](#)
- Ingrowth Period: The degassed water sample is then stored in a sealed container for a period of several weeks to months. During this time, ^3He produced from the decay of tritium accumulates in the sample.[\[22\]](#)
- Helium and Tritium Analysis: After the ingrowth period, the accumulated ^3He is measured using a noble gas mass spectrometer.[\[14\]](#)[\[15\]](#)[\[16\]](#) The tritium concentration is measured

separately, typically by liquid scintillation counting of a parallel water sample.[13]


- Age Calculation: The groundwater age is calculated from the ratio of the measured tritiogenic ${}^3\text{He}$ to the tritium concentration.

Visualizing the Comparison and Workflows

To further clarify the relationships and processes described, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Logical relationship between **Krypton-85** and **Tritium/Helium-3** dating methods.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for **Krypton-85** and Tritium/Helium-3 groundwater dating.

Conclusion: Choosing the Right Tool for the Job

Both **Krypton-85** and Tritium/Helium-3 are powerful tools for dating young groundwater, each with its own set of strengths and limitations.

- **Krypton-85** is the tracer of choice in environments where the groundwater chemistry is complex or unknown, due to its inert nature. However, the logistical challenges of collecting large sample volumes and the limited availability of analytical facilities must be considered.
- Tritium/Helium-3 dating offers high precision with smaller sample volumes and is ideal for studies where the direct dating of the water molecule is paramount. It is particularly effective

in well-characterized, confined aquifers where the potential for gas loss and mixing is minimized.

Ultimately, the selection of the most appropriate dating method will depend on the specific research objectives, the hydrogeological characteristics of the study site, and the available resources. In many cases, the complementary use of both tracers can provide a more robust and comprehensive understanding of groundwater dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. ppegeo.igc.usp.br [ppegeo.igc.usp.br]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. anl.gov [anl.gov]
- 5. iaea.org [iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. FS-134-99 [pubs.usgs.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. A simplified method of ⁸⁵Kr measurement for dating young groundwaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Krypton-85 dating of groundwater [inis.iaea.org]
- 11. Low-level counting of environmental krypton-85 by liquid scintillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. (3)He mass spectrometry for very low-level measurement of organic tritium in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eawag.ch [eawag.ch]
- 16. Ideo.columbia.edu [Ideo.columbia.edu]
- 17. USGS Groundwater Dating Lab [water.usgs.gov]
- 18. Helium-3 and krypton-85 dating of shallow groundwaters. Diffusive loss and correlated problems [inis.iaea.org]
- 19. Groundwater sampling for radiokrypton and radioargon made easy – Groundwater Management [research.csiro.au]
- 20. pubs.acs.org [pubs.acs.org]
- 21. www-pub.iaea.org [www-pub.iaea.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Guide to Krypton-85 and Tritium for Groundwater Dating]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077114#comparing-krypton-85-with-tritium-for-groundwater-dating>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

